3-(4-Hydroxy-2-methylphenyl)prop-2-enoic acid
Description
Properties
IUPAC Name |
3-(4-hydroxy-2-methylphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-7-6-9(11)4-2-8(7)3-5-10(12)13/h2-6,11H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVCCGIUMNTRJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70695366 | |
| Record name | 3-(4-Hydroxy-2-methylphenyl)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70695366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103203-88-9 | |
| Record name | 3-(4-Hydroxy-2-methylphenyl)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70695366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4-Hydroxy-2-methylcinnamic acid with structurally related cinnamic acid derivatives, focusing on molecular properties, synthesis, and applications.
Table 1: Structural and Functional Comparison of Cinnamic Acid Derivatives
Key Comparisons:
Structural Influence on Properties
- Hydroxyl vs. Methoxy Groups : 4-Hydroxycinnamic acid (hydroxyl group) has a lower molecular weight and higher polarity than 4-methoxycinnamic acid (methoxy group), leading to differences in solubility. The methyl group in 4-Hydroxy-2-methylcinnamic acid likely enhances hydrophobicity compared to hydroxylated analogs .
- Substitution Position : 2-Hydroxycinnamic acid (ortho-substituted) exhibits distinct UV absorption and reactivity compared to para-substituted derivatives like 4-hydroxycinnamic acid .
Synthesis Methods
- 4-Hydroxy-3-methoxycinnamic acid (ferulic acid) is synthesized via microwave-assisted condensation of malonic acid and 4-hydroxy-3-methoxybenzaldehyde using ammonium acetate as a catalyst . A similar approach could apply to 4-Hydroxy-2-methylcinnamic acid by substituting the aldehyde precursor.
Biological Activities Antiplatelet Activity: Ferulic acid (4-hydroxy-3-methoxy derivative) demonstrates dose-dependent antiplatelet effects at 0.0037–0.0139 mmol/kg in pharmacological studies . The methyl group in 4-Hydroxy-2-methylcinnamic acid may modulate its efficacy in similar applications. Antimicrobial Potential: Hydroxyl and methoxy groups in cinnamic acids are linked to antimicrobial properties, suggesting 4-Hydroxy-2-methylcinnamic acid could share this functionality .
Safety and Handling
- Derivatives like 4-hydroxy-3-methoxycinnamic acid require storage in glass containers protected from light, with precautions against strong oxidizers . These guidelines likely extend to 4-Hydroxy-2-methylcinnamic acid due to structural similarities.
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